Cas no 1083181-12-7 (Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate)

Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core functionalized with a phenylsulfonyl group and a methyl ester moiety. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The phenylsulfonyl group enhances stability and reactivity, facilitating selective transformations, while the ester functionality allows for further derivatization. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental settings. Its utility in cross-coupling reactions and as a building block underscores its importance in advanced organic synthesis.
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate structure
1083181-12-7 structure
Product Name:Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate
CAS No:1083181-12-7
MF:C15H12N2O4S
MW:316.331782341003
MDL:MFCD11558992
CID:97830
PubChem ID:42609297
Update Time:2025-05-20

Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
    • methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carboxylate
    • 1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID METHYL ESTER
    • 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester
    • AG-D-24577
    • AK-29740
    • CTK4A5983
    • KB-66204
    • SBB069346
    • SureCN1962967
    • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
    • Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • 1-(Benzenesulfonyl)-7-azaindole-5-carboxylic acid methyl ester
    • Methyl 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • VREOHBULJZYTSR-UHFFFAOYSA-N
    • SCHEMBL1962967
    • 1-(Phenylsulfonyl)-7-azaindole-5-carboxylic acid methyl ester
    • 1083181-12-7
    • methyl1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • A895275
    • AKOS015918559
    • CS-0004995
    • FT-0707179
    • DTXSID40654985
    • DB-032279
    • Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate
    • MDL: MFCD11558992
    • Inchi: 1S/C15H12N2O4S/c1-21-15(18)12-9-11-7-8-17(14(11)16-10-12)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3
    • InChI Key: VREOHBULJZYTSR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=CC2=CC(C(=O)OC)=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 316.05177804g/mol
  • Monoisotopic Mass: 316.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 502.4±53.0 °C at 760 mmHg
  • Flash Point: 257.6±30.9 °C
  • PSA: 86.64000
  • LogP: 3.14070
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

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Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1083181-12-7)Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate
Order Number:A895275
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:50
Price ($):194.0
Email:sales@amadischem.com

Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate Related Literature

Additional information on Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate

Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Comprehensive Overview

Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, identified by the CAS number 1083181-12-7, is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrrolopyridine framework substituted with a phenylsulfonyl group and a methyl ester moiety. The structure of this compound is characterized by its unique combination of functional groups, which contribute to its versatile chemical properties and reactivity.

The pyrrolo[2,3-b]pyridine core of this compound is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This structure imparts aromaticity and conjugation, which are key factors in determining the electronic properties of the molecule. The phenylsulfonyl group attached at the 1-position of the pyrrolopyridine ring introduces additional electron-withdrawing effects, enhancing the compound's stability and reactivity in certain chemical environments. The methyl ester group at the 5-position further modulates the compound's solubility and bioavailability, making it suitable for various applications in medicinal chemistry and materials science.

Recent studies have highlighted the potential of Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a promising candidate in drug discovery efforts. Its unique structural features make it an attractive target for researchers exploring new therapeutic agents. For instance, the compound has been investigated for its potential as an inhibitor of certain enzyme systems, which could lead to novel treatments for diseases such as cancer or neurodegenerative disorders. The phenylsulfonyl group, in particular, has been shown to play a critical role in modulating the compound's bioactivity by enhancing its ability to interact with target proteins.

In addition to its medicinal applications, Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has also been explored for its potential in materials science. The compound's aromaticity and conjugation make it a candidate for use in organic electronics, where it could serve as a building block for advanced materials such as organic semiconductors or light-emitting diodes (OLEDs). Recent research has focused on optimizing the compound's electronic properties through subtle structural modifications, with promising results in terms of charge transport and emission efficiency.

The synthesis of Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrrolopyridine core through cyclization reactions, followed by functionalization with the phenylsulfonyl and methyl ester groups. Researchers have developed several efficient synthetic routes for this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic methods to enhance yield and purity.

From a physical chemistry perspective, Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits interesting properties that make it suitable for various analytical techniques. Its UV-vis spectrum reveals strong absorption bands corresponding to π→π* transitions within the aromatic system, while its fluorescence properties suggest potential applications in sensing and imaging technologies. The compound's thermal stability has also been studied extensively, with findings indicating that it can withstand moderate temperatures without significant decomposition.

In terms of biological activity, Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has demonstrated selectivity towards certain biological targets. For example, recent studies have shown that it can inhibit specific kinases involved in cellular signaling pathways associated with cancer progression. This selectivity is attributed to the precise spatial arrangement of functional groups within the molecule, which allows for favorable interactions with target enzymes.

Furthermore, computational studies have provided valuable insights into the molecular dynamics and binding modes of Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Using advanced molecular modeling techniques such as docking simulations and molecular dynamics (MD) studies, researchers have been able to predict how this compound interacts with its target proteins at an atomic level. These findings have informed ongoing efforts to optimize the compound's pharmacokinetic properties for improved therapeutic efficacy.

In conclusion,Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,b]pyridine-5-carboxyliate is a multifaceted compound with significant potential across diverse fields including drug discovery,material science,and analytical chemistry.The combination of its unique structural features,recent research advancements,and promising application prospects underscores its importance as a subject of continued scientific investigation.As research into this compound continues,new discoveries are expected to further expand its utility and impact on various industries.

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Amadis Chemical Company Limited
(CAS:1083181-12-7)Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate
A895275
Purity:99%
Quantity:1g
Price ($):194.0
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